molecular formula C17H15BrN2O B2601928 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-42-6

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2601928
CAS No.: 852136-42-6
M. Wt: 343.224
InChI Key: QMLUUQYPTVTWSU-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic chemical reagent designed for research and development, particularly in medicinal chemistry. Its molecular structure incorporates two pharmacologically significant motifs: a 2-methyl-1H-indole group and a 2-bromobenzamide group. The indole scaffold is a privileged structure in drug discovery, known to be a key component in numerous bioactive molecules and natural products. Indole derivatives have been extensively documented to exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antitubercular properties . Concurrently, benzamide derivatives, especially those with specific halogen substitutions, have been researched for their antimicrobial and anti-inflammatory potential . The strategic incorporation of a bromine atom on the benzamide ring can influence the compound's electronic properties, lipophilicity, and its binding affinity to biological targets. This molecular architecture makes this compound a valuable intermediate for researchers. Its primary application is in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Potential research directions include screening for anticancer activity, investigating anti-inflammatory effects through mechanisms such as protease inhibition , and exploring antimicrobial properties against Gram-positive bacteria . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLUUQYPTVTWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

Indole moieties are highly susceptible to oxidation due to their aromatic heterocyclic structure. In related indole derivatives, oxidation typically occurs at the double bonds of the indole ring or the benzamide group.

  • Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or alkaline conditions.

  • Conditions : Reactions often proceed at elevated temperatures (e.g., 60–100°C) or under reflux.

  • Outcome : Oxidation may lead to ring-opening products or formation of epoxides, depending on the site of reaction.

Reduction Reactions

The benzamide group (C=O) and indole ring can undergo reduction.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for amide reductions.

  • Conditions : Reactions are typically carried out in inert solvents like tetrahydrofuran (THF) or diethyl ether.

  • Outcome : Reduction of the benzamide group yields a benzylamine derivative, while selective reduction of the indole ring may form dihydroindole intermediates.

Substitution Reactions

The bromine atom on the benzamide ring is a leaving group, enabling nucleophilic aromatic substitution.

  • Reagents : Nucleophiles such as amines , thiols , or hydroxide ions under basic conditions.

  • Conditions : Reactions are often heated (e.g., 80–120°C) in polar aprotic solvents like dimethylformamide (DMF).

  • Outcome : Substitution replaces the bromine with functional groups like NH₂, SH, or OH, forming novel derivatives.

Coupling Reactions

The benzamide group can participate in amide bond formation or cross-coupling reactions (e.g., Suzuki, Heck).

  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) for amide coupling or palladium catalysts for cross-coupling .

  • Conditions : Reactions may involve inert atmospheres (e.g., argon) and controlled temperatures.

  • Outcome : Coupling extends the molecule’s complexity, potentially introducing bioactive moieties.

Hydrolysis Reactions

Amide hydrolysis can convert the benzamide group into a carboxylic acid.

  • Reagents : Aqueous HCl or NaOH under heating .

  • Conditions : Acidic or basic conditions with prolonged reaction times.

  • Outcome : Hydrolysis yields 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzoic acid , which may serve as a precursor for further synthesis.

Electrophilic Substitution

The indole ring’s electron-rich nature makes it prone to electrophilic attack.

  • Reagents : Nitration (HNO₃) , bromination (Br₂) , or sulfonation (H₂SO₄) .

  • Conditions : Reactions are typically carried out at low temperatures (e.g., 0–5°C) to control regioselectivity.

  • Outcome : Substitution at the 3- or 5-positions of the indole ring may enhance biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves several key steps:

  • Bromination : The initial step involves the bromination of benzamide using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Indole Formation : The indole moiety is synthesized through methods such as Fischer indole synthesis, starting from aniline derivatives.
  • Coupling Reaction : The brominated benzamide is coupled with the indole derivative using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

These synthetic routes allow for the production of high-purity compounds suitable for research applications.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for its potential therapeutic applications:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Studies indicate that it may target pathways involved in tumor growth and proliferation.
  • Antiviral and Anti-inflammatory Properties : Due to its indole structure, this compound may exhibit antiviral and anti-inflammatory activities, making it a candidate for further exploration in treating viral infections and inflammatory diseases.

Biological Studies

The compound is utilized in biological studies to investigate its interactions with specific molecular targets:

  • Enzyme Inhibition : It serves as a probe in chemical biology to study enzyme inhibition mechanisms and receptor binding affinities. The indole moiety enhances binding interactions with various biological targets.
  • Cellular Mechanisms : Research has focused on understanding how this compound modulates cellular processes, particularly those related to cancer and inflammation .

Material Science

In addition to its biological applications, this compound can be employed in material science:

  • Development of Novel Materials : Its unique chemical properties make it suitable for developing materials with specific electronic or optical characteristics. This includes applications in organic electronics and photonic devices.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer models, indicating its role as a lead compound for anticancer drug development.
  • Infectious Diseases : Preliminary studies indicate activity against certain pathogens, suggesting potential use in treating diseases such as malaria and toxoplasmosis .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Variations: Replacement of the indole with pyrazole (e.g., ) or isoxazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: Fluorine introduction (e.g., ) increases electronegativity and may improve metabolic stability. Hydroxy and imino groups (e.g., ) introduce hydrogen-bond donors, which could enhance target binding but reduce membrane permeability.
  • Linker Modifications : The methylene linker in the target compound provides conformational flexibility compared to direct N-linked indoles (e.g., ), which may influence binding mode selectivity.

Physicochemical and Spectral Properties

  • Hydrogen Bonding : DFT studies of 2-bromo-N-(pyrazolyl)benzamides reveal intramolecular hydrogen bonds between the amide NH and bromine, stabilizing planar conformations . Similar interactions are expected in the target compound.
  • Crystallography : Brominated benzamides with bulky substituents (e.g., tert-butyl, benzimidazole) exhibit mean C–C bond lengths of 1.48–1.52 Å and torsional angles <10°, indicating rigid aromatic systems .
  • NMR Data : Indole-methyl protons in similar compounds resonate at δ 2.4–2.6 ppm (¹H NMR), while amide NH signals appear at δ 8.5–9.0 ppm in DMSO-d₆ .

Biological Activity

2-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, an indole moiety, and a benzamide group, which are critical for its biological interactions. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole structure is known for its ability to modulate various biological pathways by binding to cellular targets. The bromine atom may enhance this binding, leading to alterations in enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with critical cellular processes. For instance, similar compounds have shown effectiveness against various cancer cell lines, including those derived from breast, lung, and colon cancers .
  • Antiviral and Antibacterial Properties : The compound is also being investigated for its potential antiviral and antibacterial effects. Its structural features may contribute to the inhibition of pathogen growth by disrupting essential biological functions.

Case Studies

  • Anticancer Studies :
    • In vitro tests have demonstrated that derivatives of indole-based compounds exhibit significant cytotoxicity against a range of human cancer cell lines. For example, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against colon adenocarcinoma and breast carcinoma cells .
    • A study evaluating the efficacy of related indole derivatives found that modifications in the molecular structure significantly impacted their anticancer potency, suggesting that further optimization could enhance therapeutic effects .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that compounds with similar structures inhibit key enzymes involved in cell proliferation and survival. For example, studies indicated that certain indole derivatives could inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-bromo-N-methylbenzamideLacks indole moietyReduced anticancer activity
N-[(2-methyl-1H-indol-5-yl)methyl]benzamideNo bromine atomLower binding affinity
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamideChlorine instead of bromineDifferent reactivity profile

This table illustrates how variations in structure can lead to significant differences in biological activity.

Q & A

Q. How are crystallographic data deposited and validated?

  • Protocols : SC-XRD data are deposited in the Cambridge Structural Database (CSD). Validation includes R-factor cross-checking (e.g., R = 0.034 for 2-bromo-5-tert-butyl derivatives ) and ORTEP visualization for anisotropic displacement ellipsoids .

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